N,N'-Dibenzylethylenediamine diacetate N,N'-Dibenzylethylenediamine diacetate N,N'-Dibenzylethylenediamine is currently being investigated as a potential hepatitis C virus inhibitor. N,N'-dibenzylethylenediamine and its derivatives are also inhibitors of cholesterol biosynthesis.

Brand Name: Vulcanchem
CAS No.: 122-75-8
VCID: VC21038742
InChI: InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)
SMILES: CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol

N,N'-Dibenzylethylenediamine diacetate

CAS No.: 122-75-8

Cat. No.: VC21038742

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Dibenzylethylenediamine diacetate - 122-75-8

Specification

Description N,N'-Dibenzylethylenediamine is currently being investigated as a potential hepatitis C virus inhibitor. N,N'-dibenzylethylenediamine and its derivatives are also inhibitors of cholesterol biosynthesis.

CAS No. 122-75-8
Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
IUPAC Name acetic acid;N,N'-dibenzylethane-1,2-diamine
Standard InChI InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)
Standard InChI Key MJPABTWCPARPBD-UHFFFAOYSA-N
SMILES CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2
Canonical SMILES CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

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